molecular formula C10H8BrIS3 B14580605 (E)-[4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidene](methyl)sulfanium iodide CAS No. 61485-48-1

(E)-[4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidene](methyl)sulfanium iodide

Cat. No.: B14580605
CAS No.: 61485-48-1
M. Wt: 431.2 g/mol
InChI Key: BWNWLWKTHMIENW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide is an organosulfur compound characterized by the presence of a bromophenyl group and a dithiolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide typically involves the reaction of 4-bromobenzaldehyde with 1,3-dithiol-2-thione in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the bromophenyl group in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound’s electronic properties make it suitable for use in materials science, particularly in the development of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the dithiolylidene moiety can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-Chlorophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide
  • (E)-4-(4-Fluorophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide
  • (E)-4-(4-Methylphenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide

Uniqueness

(E)-4-(4-Bromophenyl)-2H-1,3-dithiol-2-ylidenesulfanium iodide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

CAS No.

61485-48-1

Molecular Formula

C10H8BrIS3

Molecular Weight

431.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylsulfanyl-1,3-dithiol-1-ium;iodide

InChI

InChI=1S/C10H8BrS3.HI/c1-12-10-13-6-9(14-10)7-2-4-8(11)5-3-7;/h2-6H,1H3;1H/q+1;/p-1

InChI Key

BWNWLWKTHMIENW-UHFFFAOYSA-M

Canonical SMILES

CSC1=[S+]C=C(S1)C2=CC=C(C=C2)Br.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.